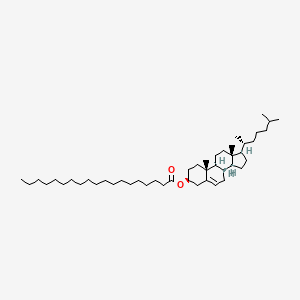

Cholesteryl nonadecanoate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWECIJXTVRSG-TVDLSCFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312604 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25605-90-7 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25605-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFP4L73FX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cholesteryl nonadecanoate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl nonadecanoate (B1228766), a cholesterol ester of nonadecanoic acid. This document consolidates its chemical identity, physicochemical properties, and relevant biological context, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

Cholesteryl nonadecanoate is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 25605-90-7 .[1][2][3][4] This unique identifier ensures precise communication and information retrieval in scientific literature and databases.

The compound is also known by several synonyms, reflecting different naming conventions and contexts. These include:

-

Cholesterol, nonadecanoate[2]

-

Cholest-5-en-3-ol (3β)-, nonadecanoate[1]

-

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl nonadecanoate[2]

-

19:0 Cholesteryl ester[2]

-

CE(19:0)

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 25605-90-7 | [1][2][3][4] |

| Molecular Formula | C46H82O2 | [1][4] |

| Molecular Weight | 667.14 g/mol | [1][4] |

| Physical State | Solid | [2] |

| Purity | >99% | [1] |

| Storage Conditions | Freezer | [1] |

Experimental Protocols

Synthesis of Cholesteryl Esters

A general and effective method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid or its activated form. A plausible synthetic route for this compound would be the reaction of cholesterol with nonadecanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Hypothetical Synthesis Workflow:

Caption: A potential workflow for the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of cholesteryl esters.

3.2.1. HPLC Analysis

A reversed-phase HPLC method can be employed for the separation and quantification of this compound.

Generalized HPLC Workflow:

Caption: A typical workflow for the HPLC analysis of cholesteryl esters.

3.2.2. GC-MS Analysis

GC-MS provides detailed structural information and sensitive detection. Analysis of cholesteryl esters by GC-MS often requires derivatization to increase volatility.

Generalized GC-MS Workflow:

Caption: A general workflow for the GC-MS analysis of cholesteryl esters.

Biological Context and Signaling Pathways

Cholesterol and its esters are integral components of cellular membranes and are involved in various signaling pathways. While the specific role of this compound is not extensively detailed in the available literature, its implication can be inferred from the broader understanding of long-chain saturated cholesteryl esters in critical biological processes.

Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries. These plaques are rich in lipids, particularly cholesteryl esters.[5] The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.

Simplified Atherosclerosis Pathway:

Caption: The role of cholesteryl ester accumulation in foam cell and plaque formation.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Cholesterol plays a multifaceted role in this pathway, including the modification of the Hedgehog protein itself and the activation of the Smoothened (SMO) receptor.[6][7][8][9][10] While the direct interaction of this compound with components of the Hh pathway is not established, the cellular lipid environment, including the pool of cholesteryl esters, can influence membrane fluidity and the localization and function of signaling proteins.

Cholesterol's Role in Hedgehog Signaling:

Caption: Cholesterol's dual function in Hedgehog ligand modification and Smoothened activation.

Conclusion

This compound, as a long-chain saturated cholesteryl ester, is a molecule of interest in the fields of lipidomics, cell biology, and materials science. This technical guide provides a foundational understanding of its properties and biological relevance. Further research is warranted to elucidate its specific roles in cellular signaling and its potential as a biomarker or therapeutic target.

References

- 1. This compound - CD Biosynsis [biosynsis.com]

- 2. This compound | C46H82O2 | CID 14274981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Update on the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The Inseparable Relationship Between Cholesterol and Hedgehog Signaling. | Semantic Scholar [semanticscholar.org]

- 10. Cholesterol access in cellular membranes controls Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mesophases: A Technical Guide to the Physical Properties of Cholesteryl Nonadecanoate Crystals

For Immediate Release

This technical guide offers a comprehensive overview of the physical properties of cholesteryl nonadecanoate (B1228766), a cholesteryl ester known for its rich liquid crystalline behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's thermal characteristics and the experimental methodologies used for its characterization.

Cholesteryl nonadecanoate, with the chemical formula C₄₆H₈₂O₂, is a derivative of cholesterol and nonadecanoic acid.[1] Like many cholesteryl esters, it exhibits a series of thermotropic liquid crystalline phases, making it a subject of interest in materials science and biophysics. Its ability to form ordered yet fluid structures is pertinent to studies of biological membranes and the development of liquid crystal-based technologies.

Quantitative Physical Properties

The thermal behavior of this compound is characterized by several distinct phase transitions. The following tables summarize the key quantitative data obtained from differential scanning calorimetry (DSC) studies.

Table 1: General Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₄₆H₈₂O₂ |

| Molecular Weight | 667.1 g/mol |

| Physical Description | Solid |

Source: PubChem[1]

Table 2: Thermal Phase Transitions of this compound

| Transition | Transition Temperature (K) | Enthalpy of Transition (kJ/mol) |

| Solid to Isotropic Liquid | 353.55 | 73.3 |

| Cholesteric to Smectic | 344.95 | 1.9 |

| Cholesteric to Isotropic Liquid | 348.75 | 1.7 |

Note: The transition from a solid crystalline state to an isotropic liquid is a high-enthalpy event, indicative of melting. The lower enthalpy transitions represent rearrangements between different liquid crystal mesophases. "Cholesteric" and "Smectic" refer to distinct types of liquid crystal ordering.

Crystalline and Liquid Crystalline Structure

Upon heating, this compound transitions from a solid crystalline state into a series of liquid crystal mesophases before becoming an isotropic liquid. The observed phases, smectic and cholesteric, are characterized by different degrees of molecular ordering. In the smectic phase, molecules are arranged in layers, while the cholesteric (or chiral nematic) phase features a helical arrangement of molecules.

Experimental Protocols

The characterization of the physical properties of this compound crystals relies on standard techniques used in materials science and liquid crystal research.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic peaks in the heat flow curve correspond to phase transitions such as melting and liquid crystal transitions.

-

The onset temperature of a peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

-

A subsequent cooling scan at the same rate can be performed to observe exothermic transitions and assess thermal reversibility.

Polarized Light Microscopy (PLM)

Objective: To visually identify liquid crystal phases and their characteristic textures.

Methodology:

-

A small amount of this compound is placed on a clean microscope slide.

-

The slide is heated on a hot stage to melt the sample.

-

A coverslip is placed over the molten sample to create a thin film.

-

The slide is placed on the stage of a polarizing microscope equipped with a hot stage for temperature control.

-

The sample is observed between crossed polarizers as it is slowly cooled from the isotropic liquid phase.

-

Different liquid crystal phases will exhibit unique optical textures due to their birefringence. For example, the cholesteric phase often shows a "focal conic" or "planar" texture, while the smectic phase can display "focal-conic fan" or "mosaic" textures.

-

The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.

Powder X-ray Diffraction (PXRD)

Objective: To investigate the crystalline structure and the layered structures of smectic liquid crystal phases.

Methodology:

-

A powdered sample of solid this compound is packed into a sample holder.

-

For liquid crystal phases, the sample is loaded into a capillary tube and placed in a temperature-controlled sample stage.

-

The sample is exposed to a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

In the solid state, the resulting diffraction pattern provides information about the crystal lattice spacings.

-

In the smectic liquid crystal phase, a sharp, low-angle diffraction peak is characteristic of the layer spacing, while a diffuse wide-angle peak corresponds to the average intermolecular distance within the layers.

-

The cholesteric phase typically shows only a diffuse wide-angle peak, similar to an isotropic liquid.

Visualizations

The following diagrams illustrate the phase transition pathway of this compound and a typical experimental workflow for its characterization.

References

Solubility of cholesteryl nonadecanoate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cholesteryl nonadecanoate (B1228766). Due to the limited availability of specific quantitative data for cholesteryl nonadecanoate in public literature, this guide synthesizes information on the solubility of structurally similar long-chain cholesteryl esters and cholesterol to provide a robust predictive framework. Furthermore, it details established experimental protocols for determining the solubility of such lipophilic compounds.

Introduction to the Solubility of Cholesteryl Esters

Cholesteryl esters, including this compound, are highly hydrophobic molecules due to the presence of the bulky, nonpolar cholesterol core and a long fatty acid chain.[1] This inherent hydrophobicity dictates their solubility, making them virtually insoluble in water but generally soluble in a range of organic solvents.[1][2] The solubility in organic solvents is influenced by factors such as the polarity of the solvent, the chain length of the fatty acid ester, and the temperature.[3][4] For long-chain saturated cholesteryl esters like this compound, solubility tends to be higher in nonpolar and moderately polar organic solvents.

Solubility Data

| Compound | Solvent | Solubility | Reference(s) |

| Cholesteryl Esters (General) | Water | Insoluble | [1] |

| Organic Solvents | Generally Soluble | ||

| Cholesteryl Chloroformate | Methylene Chloride | Soluble | [5] |

| Chloroform | Soluble | [6][5] | |

| Acetone | Soluble | [6][5] | |

| Toluene | Soluble | [6][5] | |

| Benzene | Soluble | [6][5] | |

| Methanol | Slightly Soluble | [6][5] | |

| Ethanol | Slightly Soluble | [6][5] | |

| Cholesteryl Palmitate | Water | Insoluble | [7] |

| Chloroform | Soluble | [7] | |

| Ethanol | Soluble | [7] | |

| Cholesteryl Stearate | Chloroform | Slightly Soluble | [8] |

| Methanol | Slightly Soluble | [8] | |

| Water | Insoluble | [8] | |

| Cholesterol | Diethyl Ether | Soluble | [9] |

| Chloroform | Soluble | [9] | |

| Acetone | Soluble | [9] | |

| Alcohol | Slightly Soluble | [9] | |

| Water | Insoluble | [9] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources. The actual quantitative solubility can vary significantly with temperature and the specific experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

Static Equilibrium Method followed by HPLC Analysis

This method is particularly useful for compounds that are sparingly soluble or when a high degree of accuracy is required. It involves reaching equilibrium and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solution:

-

As with the gravimetric method, add an excess of this compound to the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is achieved (24-72 hours).

-

-

Sample Preparation for HPLC:

-

After allowing the solid to settle, withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm syringe filter.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). A suitable detector for cholesteryl esters is a UV detector (at low wavelengths, e.g., ~205 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility.

-

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong understanding of its likely behavior can be inferred from the data on related cholesteryl esters and cholesterol. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The choice between the gravimetric method and the static equilibrium with HPLC analysis will depend on the required accuracy, the expected solubility range, and the available analytical instrumentation.

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. mriquestions.com [mriquestions.com]

- 4. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesteryl chloroformate, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

- 7. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]

- 8. 35602-69-8 CAS MSDS (Cholesteryl stearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. usbio.net [usbio.net]

A Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Nonadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the liquid crystal phase transitions of cholesteryl nonadecanoate (B1228766), a cholesterol ester known for its thermotropic liquid crystalline behavior. This document details the quantitative thermal data, experimental protocols for characterization, and visual representations of the phase transition processes and experimental workflows.

Introduction to Cholesteryl Esters and Liquid Crystals

Cholesteryl esters are a class of lipids that consist of a cholesterol molecule bonded to a fatty acid. Many of these compounds, including cholesteryl nonadecanoate, exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, known as a liquid crystal phase.[1] In this state, the material can flow like a liquid, but the molecules maintain a degree of orientational order, leading to anisotropic properties.[2] This behavior is temperature-dependent, and these materials are therefore classified as thermotropic liquid crystals.[1] The transition from a solid to a liquid crystal and then to an isotropic liquid is characterized by specific temperatures and enthalpy changes, which are critical parameters for material characterization and application.

The liquid crystal phases of cholesteryl esters are typically cholesteric (a type of chiral nematic phase), and some may also exhibit smectic phases.[3] These phases are highly sensitive to temperature, which can alter their optical properties, such as their ability to selectively reflect light of a particular wavelength, leading to iridescent colors.[4] This property makes them valuable in applications such as temperature sensing and optical devices.

Quantitative Thermal Data

The phase transitions of this compound and related homologous series of cholesteryl esters have been investigated primarily using Differential Scanning Calorimetry (DSC).[5][6] This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[1]

While specific high-resolution data for this compound is not widely published in readily accessible literature, data for the homologous series of saturated aliphatic esters of cholesterol show predictable trends.[5][6] There is a known "odd-even" effect for the transition temperatures and entropies in cholesteryl esters from nonanoate (B1231133) through nonadecanoate.[5] The following table provides representative data for long-chain cholesteryl esters to illustrate the expected thermal behavior.

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| Cholesteryl Stearate (C18) | Crystal -> Cholesteric | 79.8 - 81.7 | - | |

| Cholesteryl Behenate (C22) | Crystal -> Cholesteric | ~86 | - | |

| Cholesteryl Propionate | Solid -> Cholesteric | 86.3 | - | [6] |

| Cholesteric -> Isotropic | 90.0 | - | [6] |

Note: The data for this compound (C19) is expected to be within the range of its neighboring homologous esters. The exact values can be determined using the experimental protocols outlined below.

Experimental Protocols

The characterization of the liquid crystal phase transitions of this compound typically involves two primary techniques: Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Light Microscopy (PLM) for visual identification of phases.[7][8]

3.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat changes that occur in a sample during a phase transition.[9][10]

-

Objective: To determine the temperatures and enthalpy changes associated with the phase transitions of this compound.

-

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or similar).[5][6]

-

Sample Preparation:

-

A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of sample due to sublimation.

-

An empty, sealed aluminum pan is used as a reference.

-

-

Experimental Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

-

A temperature program is initiated. A typical program involves:

-

Heating the sample to a temperature above its isotropic clearing point to erase any previous thermal history.

-

Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization and liquid crystal phase formation.

-

Heating the sample again at the same controlled rate to observe the melting and liquid crystal phase transitions.

-

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic peaks on heating correspond to transitions such as solid to liquid crystal and liquid crystal to isotropic liquid.

-

Exothermic peaks on cooling correspond to the reverse transitions.

-

The peak onset temperature is typically taken as the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

3.2 Polarized Light Microscopy (PLM)

PLM is used to visually identify the different phases of a liquid crystal by observing their unique optical textures.[7][9] Liquid crystal phases are birefringent and will appear bright and textured under cross-polarized light, while the isotropic liquid phase will appear dark.[2]

-

Objective: To visually confirm the phase transitions identified by DSC and to identify the type of liquid crystal phase (e.g., cholesteric, smectic) by its characteristic texture.

-

Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.

-

Sample Preparation:

-

A small amount of this compound is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample.

-

The slide is placed in the hot stage.

-

-

Experimental Procedure:

-

The sample is heated on the hot stage while being observed through the microscope with crossed polarizers.

-

The temperature is slowly increased, and the visual changes in the sample are recorded at different temperatures. Key observations include:

-

The appearance of a birefringent texture upon melting of the solid, indicating the formation of a liquid crystal phase.

-

Changes in the texture that may indicate transitions between different liquid crystal phases.

-

The disappearance of all birefringence (the field of view becomes dark), which marks the transition to the isotropic liquid phase (the clearing point).

-

-

The sample is then cooled slowly, and the formation of liquid crystal textures from the isotropic liquid is observed.

-

-

Data Analysis:

-

The temperatures at which texture changes occur are noted and correlated with the transition temperatures measured by DSC.

-

The observed textures (e.g., focal conic, fan-shaped, oily streaks) are compared to known textures of cholesteric and smectic phases to identify the mesophases of this compound.

-

Visualizing Phase Transitions and Experimental Workflow

4.1 this compound Phase Transitions

The following diagram illustrates the sequence of phase transitions for a typical thermotropic liquid crystal like this compound upon heating and cooling.

Caption: Phase transitions of this compound.

4.2 Experimental Workflow for Characterization

This diagram outlines the general workflow for characterizing the liquid crystal phase transitions of a material like this compound.

Caption: Characterization workflow for liquid crystals.

Conclusion

The study of the liquid crystal phase transitions of this compound is essential for understanding its physical properties and potential applications. Through the systematic application of techniques such as Differential Scanning Calorimetry and Polarized Light Microscopy, it is possible to obtain detailed information about its thermal behavior, including transition temperatures, enthalpies, and the nature of its mesophases. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct a thorough characterization of this and related cholesteryl ester compounds.

References

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 3. mriquestions.com [mriquestions.com]

- 4. chymist.com [chymist.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cholesteryl Esters in Human Meibum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the natural occurrence of cholesteryl esters (CEs) in human meibum, the lipid-rich secretion of the meibomian glands essential for tear film stability. Drawing upon key research in the field, this document summarizes quantitative data, details experimental methodologies, and visualizes the complex biochemical and analytical workflows involved in the study of these critical lipid components. Understanding the composition and function of cholesteryl esters is paramount for developing effective diagnostics and therapies for ocular surface diseases such as Meibomian Gland Dysfunction (MGD) and dry eye syndrome.

Quantitative Composition of Cholesteryl Esters in Human Meibum

Cholesteryl esters are a significant, albeit variable, component of human meibum. Their relative abundance is often compared to that of wax esters (WEs), another major non-polar lipid class in meibum. The molar ratio of cholesteryl esters to wax esters (CE/WE) is a key metric in assessing meibomian gland health.

| Parameter | Value | Population | Reference |

| Molar Ratio (CE/WE) | 0.49 ± 0.04 | Normal Adults | [1] |

| 0.34 ± 0.04 | Adults with MGD | [1] | |

| Distributed near 0.55 (81%) and 0.3 (19%) | General Population | [1] | |

| Mass Percentage | ~30% of total meibum by mass | Normal Adults | |

| ~39% of the non-polar lipid layer | General |

Table 1: Quantitative Analysis of Cholesteryl Esters in Human Meibum. This table summarizes the reported molar ratios and mass percentages of cholesteryl esters in human meibum from healthy individuals and those with Meibomian Gland Dysfunction (MGD).

The fatty acid composition of cholesteryl esters in human meibum is diverse, with a prevalence of very long-chain saturated and monounsaturated fatty acids.

| Fatty Acid Chain | Relative Abundance | Notes | Reference |

| C26:0 | Most Abundant | Saturated | [2] |

| C25:0 | Second Most Abundant | Saturated | [2] |

| C24:0 | Third Most Abundant | Saturated | [2] |

| C27:0 | Fourth Most Abundant | Saturated | [2] |

| C24:1 | Equal to C18:1 and C20:0 | Monounsaturated | [2] |

| C18:1 | Equal to C24:1 and C20:0 | Monounsaturated | [2] |

| C20:0 | Equal to C24:1 and C18:1 | Saturated | [2] |

| C16:0 to C32:0 | Range of Detected Fatty Acids | Saturated and Unsaturated | [2] |

Table 2: Predominant Fatty Acid Moieties of Cholesteryl Esters in Human Meibum. This table lists the most abundant fatty acid chains esterified to cholesterol in human meibum, as identified through mass spectrometry.

Experimental Protocols

The analysis of cholesteryl esters in meibum requires meticulous sample collection and sophisticated analytical techniques. The following sections detail the common methodologies cited in the literature.

Meibum Sample Collection

A standardized protocol for meibum collection is crucial for reproducible results.

-

Subject Preparation: The subject is seated comfortably at a slit lamp. The eyelid margins are gently cleaned with a sterile wipe.

-

Gland Expression: A sterile instrument, such as a platinum spatula or a dedicated meibomian gland expressor, is used to apply gentle pressure to the eyelid margin, expressing the meibum from the gland orifices.[3][4]

-

Sample Collection: The expressed meibum is carefully collected with the spatula, avoiding contact with the tear film as much as possible.[4]

-

Storage: The collected meibum is immediately transferred to a glass vial, often containing a solvent like chloroform/methanol, and stored at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., argon) to prevent oxidation.[4]

Lipid Extraction

Total lipids are extracted from the collected meibum to isolate the cholesteryl esters and other lipid classes for analysis.

-

Solvent System: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system.

-

Homogenization: The meibum sample in the solvent is vortexed or sonicated to ensure complete dissolution and lipid extraction.

-

Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is centrifuged to separate the aqueous (upper) and organic (lower) phases.

-

Lipid Recovery: The lower organic phase, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Analytical Techniques

A variety of advanced analytical methods are employed to quantify and characterize the cholesteryl esters within the total lipid extract.

Proton NMR (¹H-NMR) spectroscopy is a powerful non-destructive technique for quantifying the relative amounts of different lipid classes in meibum.[5][6]

-

Sample Preparation: The dried lipid extract is redissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

-

Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The molar ratio of cholesteryl esters to wax esters is determined by integrating the characteristic proton resonance signals. The resonance for the CH proton of the cholesterol backbone (around 4.6 ppm) is used to quantify CEs, while the resonance for the CH₂ protons of the fatty alcohol in wax esters (around 4.0 ppm) is used for WE quantification.[5][7]

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is used for detailed structural characterization and quantification of individual cholesteryl ester species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing the complex mixture of lipids in meibum.[2]

-

Chromatographic Separation: The lipid extract is injected into an LC system, where different lipid classes are separated based on their polarity.

-

Ionization: The separated lipids are ionized using a method such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized molecules are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. In negative ion mode, CEs can spontaneously fragment, revealing the mass of their respective fatty acid components.[2]

-

-

Gas-Liquid Chromatography-Ion Trap Mass Spectrometry (GLC-ITMS): This high-temperature chromatographic technique is suitable for the analysis of intact wax esters and can also be applied to cholesteryl esters.[3]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in meibum analysis and cholesteryl ester biochemistry.

Caption: Experimental workflow for the analysis of cholesteryl esters in human meibum.

Caption: Simplified biochemical pathway for cholesteryl ester synthesis in meibomian glands.

Conclusion

Cholesteryl esters are integral components of human meibum, and their quantitative and qualitative profiles are closely linked to the health of the ocular surface. A decrease in the CE/WE ratio is a notable biomarker for Meibomian Gland Dysfunction.[1][8] The detailed analysis of these lipids, through the rigorous application of the described experimental protocols, continues to provide valuable insights into the pathophysiology of MGD and dry eye disease. Further research into the specific roles of different cholesteryl ester species and the regulation of their synthesis will be instrumental in the development of novel therapeutic strategies aimed at restoring a healthy tear film lipid layer.

References

- 1. Human Meibum Cholesteryl and Wax Ester Variability With Age, Sex, and Meibomian Gland Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Spectroscopic Approach to Measuring Meibum Lipid Composition and Conformation in Donors with Sjӧgren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Composition of Lipid in Human Meibum from Normal Infants, Children, Adolescents, Adults, and Adults with Meibomian Gland Dysfunction Using 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the composition of lipid in human meibum from normal infants, children, adolescents, adults, and adults with meibomian gland dysfunction using ¹H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Concentration dependent cholesteryl-ester and wax-ester structural relationships and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cholesteryl Nonadecanoate as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes and for the development of novel therapeutics. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data accuracy and reproducibility. Cholesteryl nonadecanoate (B1228766), a cholesteryl ester with an odd-chain fatty acid (C19:0), is an excellent internal standard for the quantification of other cholesteryl esters and related neutral lipids. Its synthetic nature means it is not naturally present in most biological samples, and its unique mass allows for clear differentiation from endogenous lipid species in mass spectrometry-based analyses.

These application notes provide detailed protocols for the use of cholesteryl nonadecanoate as an internal standard in lipidomics workflows, covering sample preparation, lipid extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Properties of this compound

| Property | Value |

| Molecular Formula | C46H82O2 |

| Molecular Weight | 667.1 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and hexane. |

Experimental Workflows and Logical Relationships

A typical lipidomics workflow incorporating an internal standard is a multi-step process requiring careful execution to ensure data quality. The following diagram illustrates the general workflow.

Caption: General lipidomics workflow using an internal standard.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

This protocol is a modified Folch extraction method suitable for various biological samples such as plasma, tissue homogenates, and cultured cells.

Materials:

-

This compound internal standard solution (1 mg/mL in chloroform:methanol 1:1, v/v)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sample (e.g., 100 µL plasma, 20 mg tissue, or 1x10^6 cells)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

To the sample in a glass centrifuge tube, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Incubate at room temperature for 20 minutes.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

The dried lipid extract can be stored at -80°C until analysis.

II. LC-MS/MS Analysis of Cholesteryl Esters

A. Reconstitution:

-

Reconstitute the dried lipid extract in 200 µL of 2:1 (v/v) chloroform:methanol for analysis.[1]

B. LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm) with a guard column |

| Mobile Phase A | 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1] |

| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 5-10 µL |

| Column Temperature | 45°C |

| LC Gradient | 0-4 min, 40% B; 4-6 min, 40-60% B; 6-16 min, 60-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B[1] |

| MS System | QTOF or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen at 350°C, 800 L/hr |

| Collision Energy | Optimized for cholesteryl esters, typically 10-40 eV |

| MS/MS Transition | Precursor ion scan for m/z 369.3 (dehydrated cholesterol fragment) or specific MRM transitions for individual cholesteryl esters. For this compound, monitor the transition of its [M+NH4]+ adduct to m/z 369.3.[2] |

III. GC-MS Analysis of Cholesteryl Esters

A. Derivatization (Silylation): For GC-MS analysis, the hydroxyl group of cholesterol and any free fatty acids must be derivatized to increase volatility.

Materials:

-

Dried lipid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[3]

-

Cap the vial tightly and heat at 60°C for 30 minutes.[4]

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

B. GC-MS Parameters:

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |

| Injection Mode | Splitless (1 µL injection volume)[3] |

| Injector Temperature | 280°C[3] |

| Oven Temperature Program | Initial 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold 3 min), then to 320°C at 20°C/min (hold 12 min).[3] |

| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Ion Source Temperature | 230°C[3] |

| Quadrupole Temperature | 150°C[3] |

| Scan Range | m/z 50-700 |

Data Presentation: Quantitative Analysis

The following table provides an example of how to present quantitative data for cholesteryl esters in different biological samples using this compound as an internal standard. The concentrations are expressed as µg/g of tissue.

| Cholesteryl Ester | Liver (µg/g) | Adipose Tissue (µg/g) | Plasma (µg/mL) |

| CE 16:0 (Palmitate) | 150.2 ± 12.5 | 250.8 ± 21.3 | 50.1 ± 4.7 |

| CE 18:0 (Stearate) | 75.6 ± 8.1 | 120.4 ± 15.2 | 25.3 ± 2.9 |

| CE 18:1 (Oleate) | 350.9 ± 29.8 | 600.1 ± 55.7 | 120.6 ± 11.8 |

| CE 18:2 (Linoleate) | 280.4 ± 25.1 | 450.7 ± 42.9 | 95.2 ± 9.1 |

| CE 20:4 (Arachidonate) | 90.3 ± 9.5 | 150.2 ± 16.8 | 35.8 ± 3.9 |

Data are presented as mean ± standard deviation (n=6). Quantification was performed by normalizing the peak area of each analyte to the peak area of the this compound internal standard.

Signaling Pathway Visualization

Cholesterol esterification, catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), plays a significant role in cellular signaling, particularly in pathways related to cell proliferation and invasion. The following diagram illustrates a simplified signaling pathway involving cholesterol esterification.

Caption: Cholesterol esterification signaling pathway.

References

Application Note: Quantification of Cholesteryl Esters by LC-MS/MS using Cholesteryl Nonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid and are key components of lipoproteins. The profile and quantification of CEs in biological samples are of significant interest in various research fields, including the study of cardiovascular diseases, metabolic disorders, and cancer. Dysregulation of CE metabolism has been linked to the progression of these conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of lipids, including CEs. This application note provides a detailed protocol for the quantification of various cholesteryl esters in biological samples using LC-MS/MS with cholesteryl nonadecanoate (B1228766) as an internal standard. Cholesteryl nonadecanoate is structurally similar to endogenous CEs, ensuring comparable extraction efficiency and ionization response, thus enabling accurate quantification.

Experimental Protocols

This section details the methodology for the extraction, separation, and quantification of cholesteryl esters from biological samples such as plasma, tissues, or cultured cells.

Materials and Reagents

-

Cholesteryl ester standards (e.g., cholesteryl oleate, cholesteryl linoleate, etc.)

-

This compound (internal standard)

-

HPLC-grade methanol, isopropanol (B130326), acetonitrile, and water

-

Formic acid and ammonium (B1175870) formate (B1220265)

-

Chloroform

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes, autosampler vials

Sample Preparation (from Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in isopropanol).

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase into a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-100% B

-

12-15 min: 100% B

-

15.1-18 min: 30% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 50°C

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

Data Presentation

The following tables summarize the MRM transitions for various cholesteryl esters and provide example quantitative data obtained from different biological samples.

Table 1: MRM Transitions for Cholesteryl Esters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cholesteryl Myristate (14:0) | 627.6 | 369.4 | 50 | 25 |

| Cholesteryl Palmitate (16:0) | 655.6 | 369.4 | 50 | 25 |

| Cholesteryl Palmitoleate (16:1) | 653.6 | 369.4 | 50 | 25 |

| Cholesteryl Stearate (18:0) | 683.7 | 369.4 | 50 | 25 |

| Cholesteryl Oleate (18:1) | 681.7 | 369.4 | 50 | 25 |

| Cholesteryl Linoleate (18:2) | 679.7 | 369.4 | 50 | 25 |

| Cholesteryl Arachidonate (20:4) | 703.7 | 369.4 | 50 | 25 |

| Cholesteryl Eicosapentaenoate (20:5) | 701.6 | 369.4 | 50 | 25 |

| Cholesteryl Docosahexaenoate (22:6) | 725.7 | 369.4 | 50 | 25 |

| This compound (IS) | 697.7 | 369.4 | 50 | 25 |

Table 2: Example Concentrations of Cholesteryl Esters in Different Samples (µg/mL or µg/g)

| Cholesteryl Ester | Human Plasma | Mouse Liver | HEK293T Cells |

| Cholesteryl Palmitate (16:0) | 25.8 | 15.2 | 0.8 |

| Cholesteryl Oleate (18:1) | 85.3 | 42.1 | 2.5 |

| Cholesteryl Linoleate (18:2) | 150.6 | 28.5 | 1.2 |

| Cholesteryl Arachidonate (20:4) | 12.1 | 5.6 | 0.3 |

Mandatory Visualization

Caption: Experimental workflow for cholesteryl ester quantification.

Caption: Cholesteryl ester metabolism and its impact on cellular signaling.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of cholesteryl esters (CEs) using various high-performance liquid chromatography (HPLC) techniques. The protocols are designed to guide researchers in selecting and implementing the most suitable method for their specific analytical needs, from routine quantification to comprehensive profiling in complex biological matrices.

Introduction

Cholesteryl esters are crucial components of lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate and robust analytical methods are essential for their quantification in research, clinical diagnostics, and drug development. This document outlines three primary HPLC-based methods for CE analysis: Reversed-Phase HPLC (RP-HPLC) with UV detection, Normal-Phase HPLC (NP-HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Analysis of HPLC Methods

The following tables summarize the quantitative data associated with the different HPLC methods for cholesteryl ester analysis, allowing for easy comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Performance for Cholesteryl Ester Analysis

| Parameter | Reversed-Phase HPLC (Isocratic) | Reversed-Phase HPLC (Gradient) | Normal-Phase HPLC | LC-MS/MS |

| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity with changing mobile phase polarity. | Separation based on polarity of the entire molecule. | Separation based on hydrophobicity coupled with mass-to-charge ratio detection. |

| Typical Run Time | 20-40 minutes[1][2] | 30-60 minutes | 10-20 minutes[3] | 15-30 minutes |

| Limit of Detection (LOD) | 50-150 ng[4] | ~15 ng/μL | N/A | ~1 ng/mL[5] |

| Limit of Quantification (LOQ) | N/A | ~62.5 ng/μL[6] | N/A | < 10-45 ng on column |

| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.99 |

| Recovery | >90% (with appropriate extraction) | >90% (with appropriate extraction) | >95% (from SPE)[7] | 85-110%[5] |

| Primary Application | Quantification of major CEs. | Separation of complex CE mixtures. | Class separation of neutral lipids. | High-sensitivity quantification and identification of a wide range of CEs. |

Table 2: Typical Retention Times of Common Cholesteryl Esters in Reversed-Phase HPLC

| Cholesteryl Ester | Isocratic RP-HPLC (min) | Gradient RP-HPLC (min) |

| Cholesteryl Linolenate (18:3) | Shorter retention | Early elution |

| Cholesteryl Arachidonate (20:4) | Shorter retention | Early elution |

| Cholesteryl Linoleate (18:2) | Intermediate retention | Intermediate elution |

| Cholesteryl Oleate (18:1) | Intermediate retention | Intermediate elution |

| Cholesteryl Palmitate (16:0) | Longer retention | Late elution |

| Cholesteryl Stearate (18:0) | Longer retention | Late elution |

Note: Absolute retention times can vary significantly based on the specific column, mobile phase composition, flow rate, and temperature. The table indicates the general elution order.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A critical step for accurate CE analysis is the efficient extraction of lipids from the biological matrix.

Protocol 1: Isopropanol (B130326) Precipitation

-

To 100 µL of plasma or serum, add 900 µL of isopropanol.[2]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the lipid residue in the HPLC mobile phase for analysis.

Protocol 2: Hexane (B92381)/Isopropanol Extraction

-

To 100 µL of plasma or serum, add 1.5 mL of hexane/isopropanol (3:2, v/v).[4]

-

Vortex vigorously for 2 minutes.

-

Add 1 mL of water and vortex for another minute.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the lipids.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

Reconstitute the lipid residue in the HPLC mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup and Fractionation

For cleaner samples and to isolate neutral lipids, an SPE step can be incorporated after initial solvent extraction.

-

Condition a silica (B1680970) SPE cartridge with hexane.

-

Load the reconstituted lipid extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent like hexane to elute very non-polar compounds.

-

Elute the cholesteryl ester fraction with a slightly more polar solvent system, such as hexane with a small percentage of isopropanol or ethyl acetate.[1]

-

Evaporate the collected fraction to dryness and reconstitute for HPLC analysis. Recoveries from silica columns for cholesteryl esters are typically greater than 95%.[7]

Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is a widely used method for the routine separation and quantification of major cholesteryl esters.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm).[2]

Protocol 1: Isocratic Elution

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.[8]

-

Injection Volume: 20 µL.

-

Run Time: Approximately 25-30 minutes. Baseline separation of major plasma CEs can be achieved within a 25-minute run.[2]

Protocol 2: Gradient Elution for Complex Mixtures

-

Mobile Phase A: Acetonitrile/Water (85:15, v/v).

-

Mobile Phase B: Isopropanol.

-

Gradient Program:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 100% B

-

25-35 min: Hold at 100% B

-

35-40 min: Return to 100% A and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 205 nm.

-

Injection Volume: 20 µL.

Normal-Phase HPLC (NP-HPLC) with UV Detection

NP-HPLC is particularly useful for the class separation of neutral lipids, including cholesteryl esters, from other lipid classes like triglycerides and free cholesterol.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Silica column (e.g., 3-5 µm particle size).

Protocol:

-

Mobile Phase: A mixture of non-polar and slightly polar solvents. Common mobile phases include:

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 206 nm.[3]

-

Injection Volume: 20 µL.

-

Run Time: Typically less than 15 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity for the analysis of cholesteryl esters, allowing for the identification and quantification of a wide range of species, including low-abundance ones.

Instrumentation:

-

UHPLC or HPLC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[9]

-

C18 reversed-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm).[10]

Protocol:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly non-polar cholesteryl esters.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 45 °C.

-

Mass Spectrometry Parameters (Positive Ion Mode):

-

Ion Source: ESI or APCI. APCI is often preferred for non-polar lipids.[9]

-

Capillary Voltage: 3.0 kV.[10]

-

Source Temperature: 350 °C.

-

Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification. A characteristic product ion for cholesteryl esters is m/z 369.3, corresponding to the dehydrated cholesterol moiety.[11]

-

Collision Energy: Optimized for each cholesteryl ester, typically in the range of 10-30 eV.[9]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for cholesteryl ester analysis.

Caption: Workflow for sample preparation of cholesteryl esters.

Caption: General workflow for HPLC analysis of cholesteryl esters.

Caption: Simplified overview of cellular cholesteryl ester metabolism.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Nonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol within the body. Their analysis is vital in various research fields, including the study of cardiovascular diseases, metabolic disorders, and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for the detailed structural characterization and quantification of individual CE species. This application note provides a detailed protocol and fragmentation analysis of a specific long-chain saturated cholesteryl ester, cholesteryl nonadecanoate (B1228766) (CE 19:0). Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification and accurate quantification in complex biological matrices.

Under typical positive ion electrospray ionization (ESI) conditions, cholesteryl esters readily form ammonium (B1175870) adducts ([M+NH₄]⁺). Upon collision-induced dissociation (CID), these adducts undergo a characteristic fragmentation, resulting in the neutral loss of the nonadecanoic acid moiety and the formation of a stable cholestane (B1235564) cation. This highly specific fragmentation provides a sensitive method for the detection and quantification of all cholesteryl esters in a sample.

Experimental Protocols

This section details the necessary steps for the analysis of cholesteryl nonadecanoate using LC-MS/MS.

Sample Preparation

-

Lipid Extraction: A modified Bligh and Dyer method is recommended for the extraction of total lipids from biological samples (e.g., plasma, cells, tissues).

-

To 100 µL of sample, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

-

Vortex thoroughly for 5 minutes.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of cholesteryl esters.

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Gradient from 30% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 50 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: 20-40 eV (optimization may be required).

-

MS Method: Product ion scan of the [M+NH₄]⁺ adduct of this compound (m/z 684.7).

Data Presentation

The mass spectrometry analysis of this compound is characterized by a specific and predictable fragmentation pattern. The quantitative data for the expected major ions are summarized in Table 1. Please note that the relative intensities are predicted based on the well-established fragmentation behavior of saturated cholesteryl esters, as direct experimental spectral data for this compound is not widely available in public databases.

| Ion Description | Adduct/Fragment | Calculated m/z | Predicted Relative Intensity (%) |

| Ammonium Adduct | [M+NH₄]⁺ | 684.7 | 10-30 |

| Cholestane Cation | [C₂₇H₄₅]⁺ | 369.3 | 100 |

| Protonated Nonadecanoic Acid | [C₁₉H₃₈O₂ + H]⁺ | 299.3 | < 5 |

Table 1: Predicted quantitative fragmentation data for this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Cholesteryl Nonadecanoate: Application Notes and Protocols for Liquid Crystal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl nonadecanoate (B1228766) in liquid crystal research. This document includes detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in various research and development settings.

Application Notes

Cholesteryl nonadecanoate is a cholesterol ester that exhibits liquid crystalline properties, specifically a cholesteric (chiral nematic) phase.[1][2] Its unique optical and thermal characteristics make it a valuable material in several areas of liquid crystal research and application.

Thermochromic Materials and Temperature Sensors

This compound is a key component in the formulation of thermochromic liquid crystal mixtures. These mixtures exhibit a visible color change in response to temperature variations.[3][4] This property is due to the temperature-dependent pitch length of the cholesteric helical structure, which selectively reflects light of specific wavelengths.[5] By mixing this compound with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate (B1203000), the temperature range and bandwidth of the color change can be precisely tuned.[3][6] This makes it suitable for applications such as:

-

Surface thermography: Mapping temperature distributions on surfaces.[3]

-

Mood rings and novelty items: Creating color-changing effects for aesthetic purposes.

-

Simple temperature indicators: For applications where a visual indication of a temperature threshold is required.

Liquid Crystal Displays (LCDs)

While not as common as nematic liquid crystals in modern high-resolution displays, cholesteric liquid crystals like this compound have been explored for use in certain types of display technologies.[7] Their ability to be switched between a transparent and a light-scattering state makes them suitable for simple displays and switchable windows. The fabrication of such displays involves sandwiching the liquid crystal material between two conductive glass plates.[7]

Biosensors

The sensitive nature of the cholesteric liquid crystal phase to external stimuli makes this compound a candidate for use in biosensor development. The principle behind such sensors is that the binding of a target analyte to a functionalized surface in contact with the liquid crystal can disrupt its molecular ordering, leading to a detectable optical change.[8][9] For example, the immobilization of enzymes like cholesterol oxidase on a substrate can be used to detect cholesterol levels through changes in the liquid crystal's texture or color.[8]

Drug Delivery Systems

Lyotropic liquid crystals, which are formed in the presence of a solvent, are being investigated as potential drug delivery systems.[10][11] While this compound is a thermotropic liquid crystal, its biocompatibility and ability to form ordered structures make it a material of interest in the broader field of lipid-based drug delivery. Liquid crystalline phases can encapsulate both hydrophobic and hydrophilic drugs, offering the potential for controlled and sustained release.[11][12]

Cosmetics and Personal Care Products

This compound is used in cosmetic formulations to create opalescent and iridescent effects.[13] When mixed with other cholesteryl esters, it can form a liquid crystal phase that imparts a unique visual appearance to products like creams, lotions, and makeup.[13]

Quantitative Data

The following tables summarize key quantitative data for this compound and its mixtures.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) | Reference |

| Solid to Cholesteric | 80 | [2] |

| Cholesteric to Isotropic Liquid | 93 | [2] |

Table 2: Composition and Thermochromic Range of a Cholesteryl Ester Mixture

| Component | Weight Percentage (%) |

| Cholesteryl Oleyl Carbonate | 65 |

| Cholesteryl Pelargonate (Nonadecanoate) | 25 |

| Cholesteryl Benzoate | 10 |

| Thermochromic Range (°C) | 17-23 |

Note: Data adapted from a procedure for preparing cholesteryl ester liquid crystals. The precise thermochromic range can be tuned by adjusting the relative concentrations of the components.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of cholesterol with nonanoyl chloride.

Materials:

-

Cholesterol

-

Nonanoyl chloride

-

Pyridine (anhydrous)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve a specific amount of cholesterol in anhydrous pyridine.

-

Slowly add a stoichiometric equivalent of nonanoyl chloride to the stirring solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture under reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing distilled water.

-

Extract the product with toluene.

-

Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and finally with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude this compound from hot acetone to purify it.[2]

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-